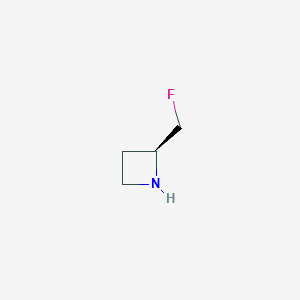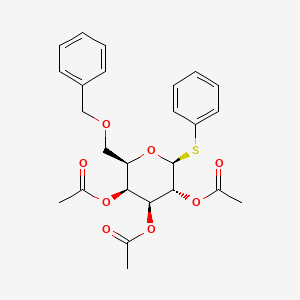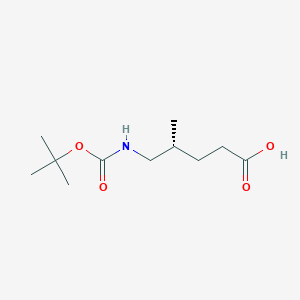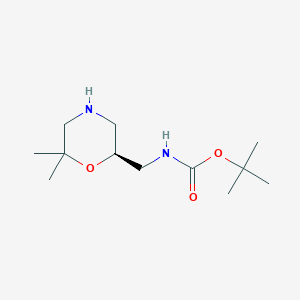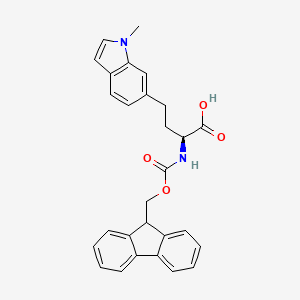
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-methyl-1H-indol-6-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-methyl-1H-indol-6-yl)butanoic acid is a complex organic compound that belongs to the class of amino acids and peptides. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The indole ring structure within the compound suggests potential biological activity, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-methyl-1H-indol-6-yl)butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with the indole derivative using a coupling reagent like HATU or EDCI in the presence of a base such as DIPEA.
Deprotection: The Fmoc group is removed using a base like piperidine, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the process of coupling and deprotection. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-methyl-1H-indol-6-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like m-CPBA.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like LiAlH4.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, DCM, room temperature.
Reduction: LiAlH4, THF, reflux.
Substitution: Various nucleophiles, solvents like DMF, elevated temperatures.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amino acid derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block in the synthesis of peptides and proteins. Its Fmoc-protected form allows for selective deprotection and coupling, facilitating the construction of complex peptide sequences.
Biology
In biological research, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-methyl-1H-indol-6-yl)butanoic acid is studied for its potential interactions with enzymes and receptors. The indole ring structure is known to mimic tryptophan, an essential amino acid, making it useful in studying protein-ligand interactions.
Medicine
In medicine, this compound may be investigated for its potential therapeutic applications. The indole ring is a common motif in many bioactive molecules, suggesting possible roles in drug development.
Industry
Industrially, this compound is used in the production of synthetic peptides, which are employed in various applications, including pharmaceuticals, diagnostics, and research.
Mécanisme D'action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-methyl-1H-indol-6-yl)butanoic acid involves its interaction with specific molecular targets. The indole ring can interact with aromatic residues in proteins, while the amino acid backbone can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tryptophan: An essential amino acid with an indole ring structure.
Fmoc-protected amino acids: Commonly used in peptide synthesis.
Indole-3-acetic acid: A plant hormone with an indole ring.
Uniqueness
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-methyl-1H-indol-6-yl)butanoic acid is unique due to its combination of the Fmoc protecting group and the indole ring structure. This combination allows for selective reactions and potential biological activity, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C28H26N2O4 |
|---|---|
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(1-methylindol-6-yl)butanoic acid |
InChI |
InChI=1S/C28H26N2O4/c1-30-15-14-19-12-10-18(16-26(19)30)11-13-25(27(31)32)29-28(33)34-17-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-10,12,14-16,24-25H,11,13,17H2,1H3,(H,29,33)(H,31,32)/t25-/m0/s1 |
Clé InChI |
BGXMHWCHQNQHEA-VWLOTQADSA-N |
SMILES isomérique |
CN1C=CC2=C1C=C(C=C2)CC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES canonique |
CN1C=CC2=C1C=C(C=C2)CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(3-Quinolinyl)phenyl]acetonitrile](/img/structure/B12850665.png)
![3-[bis(4-fluorophenyl)phosphinyl]Benzenesulfonic acid sodium salt](/img/structure/B12850671.png)
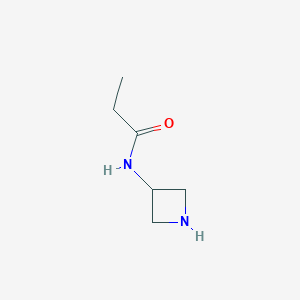
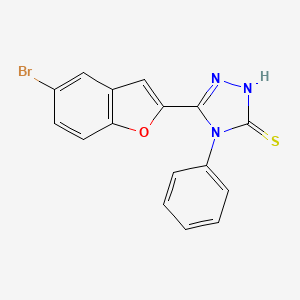
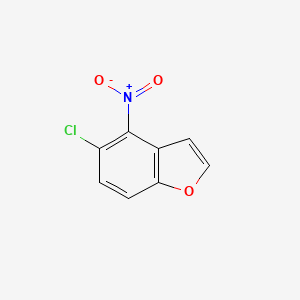
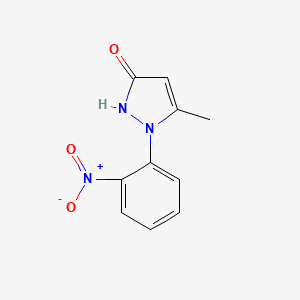
![Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide](/img/structure/B12850708.png)
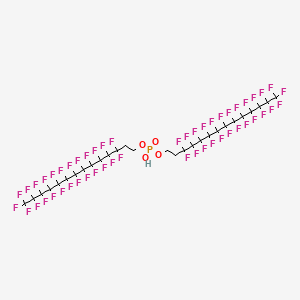
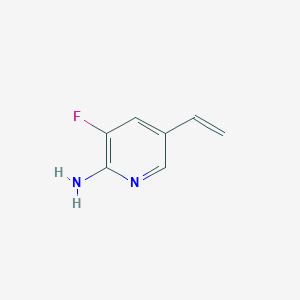
![Methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12850734.png)
